![molecular formula C14H19ClN4O3S B5227261 4-chloro-N-[5-(tetrahydrofuran-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide](/img/structure/B5227261.png)
4-chloro-N-[5-(tetrahydrofuran-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-[5-(tetrahydrofuran-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide is a complex organic compound with a molecular formula of C11H14ClNO3S This compound is known for its unique chemical structure, which includes a benzenesulfonamide group, a tetrahydrofuran ring, and a triazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[5-(tetrahydrofuran-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide involves multiple steps. One common method includes the following steps:
Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring is synthesized through the cyclization of a suitable precursor, such as 1,4-butanediol, under acidic conditions.
Formation of the Triazine Ring: The triazine ring is formed by reacting a suitable amine with cyanuric chloride under controlled conditions.
Coupling of the Rings: The tetrahydrofuran and triazine rings are then coupled together using a suitable linker, such as a methylene group.
Introduction of the Benzenesulfonamide Group:
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are used to monitor the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydrofuran ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the triazine ring, resulting in the formation of reduced triazine derivatives.
Substitution: The benzenesulfonamide group can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols are used for substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can have different chemical and biological properties, making them useful for various applications.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of a wide range of derivatives with different properties.
Biology
In biological research, the compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes, making it a potential candidate for drug development.
Medicine
In medicine, the compound is being investigated for its potential as an anticancer agent. Studies have shown that it can inhibit the growth of certain cancer cells, making it a promising candidate for further research.
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial applications, including the manufacture of polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-chloro-N-[5-(tetrahydrofuran-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-chloro-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide
- 4-chloro-N-(tetrahydrofuran-2-ylmethyl)benzamide
- 4-chloro-N-(2,2,2-trichloro-1-(tetrahydrofuran-2-ylmethyl)-amino)-ethyl)-benzenesulfonamide
Uniqueness
Compared to similar compounds, 4-chloro-N-[5-(tetrahydrofuran-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide stands out due to its unique combination of a benzenesulfonamide group, a tetrahydrofuran ring, and a triazine ring. This unique structure gives it distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
4-chloro-N-[3-(oxolan-2-ylmethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN4O3S/c15-11-3-5-13(6-4-11)23(20,21)18-14-16-9-19(10-17-14)8-12-2-1-7-22-12/h3-6,12H,1-2,7-10H2,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZVSOULZEGIULG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2CNC(=NC2)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[(2-fluorophenyl)methyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5227183.png)
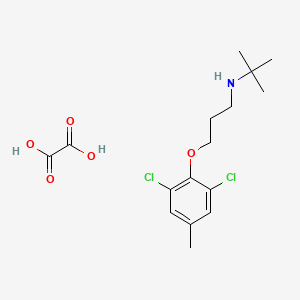
![N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B5227197.png)
![2-[(5-methoxy-1H-benzimidazol-2-yl)thio]-N-methyl-N-phenylacetamide](/img/structure/B5227203.png)
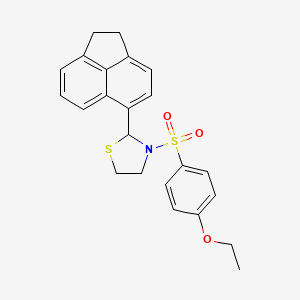
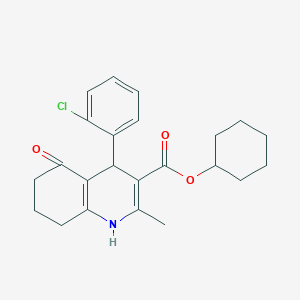
![(E)-3-(3-methoxyanilino)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B5227225.png)

![N-((1S)-3-methyl-1-{[3-(1-naphthyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]carbonyl}butyl)acetamide](/img/structure/B5227234.png)
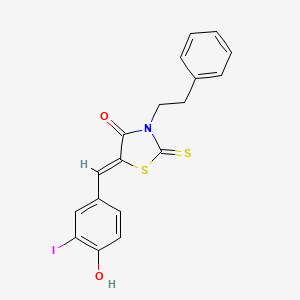

![N-[2-(4-chlorophenyl)-1-({[2-(4-morpholinyl)ethyl]amino}carbonyl)vinyl]-4-methylbenzamide](/img/structure/B5227246.png)
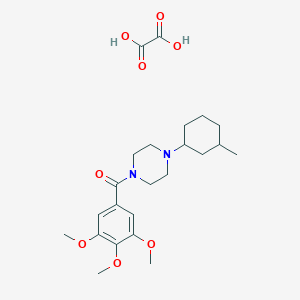
![N-[3-(methylthio)propyl]-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5227276.png)
